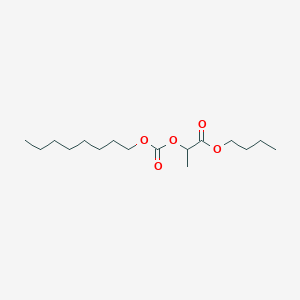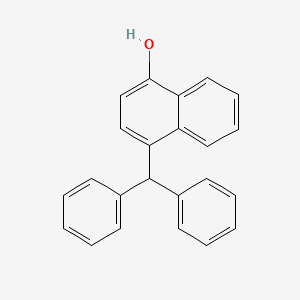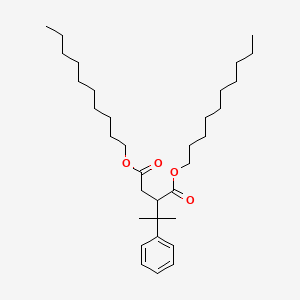
Didecyl 2-(2-phenylpropan-2-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl 2-(2-phenylpropan-2-yl)butanedioate is a chemical compound with a complex structure that includes a phenyl group and a butanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didecyl 2-(2-phenylpropan-2-yl)butanedioate typically involves esterification reactions. One common method is the reaction between 2-phenylpropan-2-yl alcohol and butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Didecyl 2-(2-phenylpropan-2-yl)butanedioate can undergo several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Different esters or amides.
Scientific Research Applications
Didecyl 2-(2-phenylpropan-2-yl)butanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Didecyl 2-(2-phenylpropan-2-yl)butanedioate involves its interaction with specific molecular targets and pathways. The phenyl group can interact with aromatic receptors, while the ester groups can undergo hydrolysis to release active compounds. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar phenyl group but different functional groups.
Phenylacetone: Another compound with a phenyl group and a ketone functional group.
Uniqueness
Didecyl 2-(2-phenylpropan-2-yl)butanedioate is unique due to its specific ester structure and the presence of both phenyl and butanedioate groups. This combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
5859-40-5 |
|---|---|
Molecular Formula |
C33H56O4 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
didecyl 2-(2-phenylpropan-2-yl)butanedioate |
InChI |
InChI=1S/C33H56O4/c1-5-7-9-11-13-15-17-22-26-36-31(34)28-30(33(3,4)29-24-20-19-21-25-29)32(35)37-27-23-18-16-14-12-10-8-6-2/h19-21,24-25,30H,5-18,22-23,26-28H2,1-4H3 |
InChI Key |
MUYXJBPPSYGFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


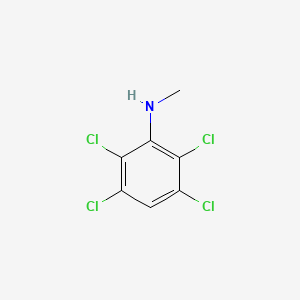
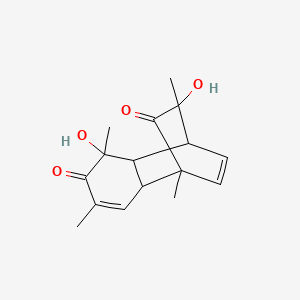


![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
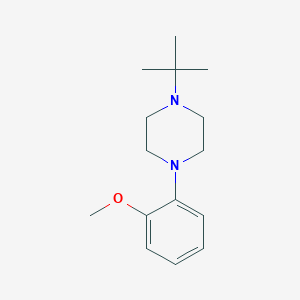
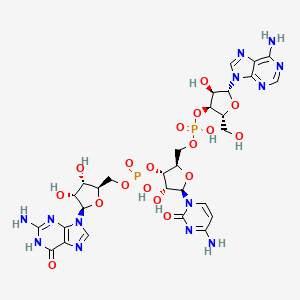
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
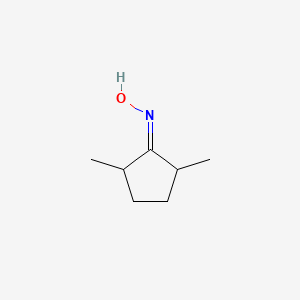
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
